![molecular formula C12H16Cl3NO B3229747 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride CAS No. 1289386-90-8](/img/structure/B3229747.png)
4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride
Overview
Description
4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride, also known as DIBO, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective inhibitor of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. In
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride involves the inhibition of the enzyme NADPH oxidase, which is responsible for the production of ROS in cells. NADPH oxidase is a multi-subunit enzyme complex that catalyzes the transfer of electrons from NADPH to oxygen, resulting in the production of superoxide anion. 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride inhibits the activity of NADPH oxidase by binding to the enzyme subunit p47phox, which is required for the activation of the enzyme complex.
Biochemical and Physiological Effects
The inhibition of NADPH oxidase by 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of ROS in cells, which can lead to a reduction in oxidative stress and inflammation. 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells by reducing the production of ROS.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride in lab experiments is its selectivity for NADPH oxidase. It has been shown to have minimal effects on other enzymes and cellular processes, making it a valuable tool for studying the role of NADPH oxidase in various biological processes. However, one of the limitations of using 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride is its relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the use of 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride in scientific research. One area of interest is the role of NADPH oxidase in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride has been shown to have neuroprotective properties, and further research is needed to explore its potential as a treatment for these diseases. Another area of interest is the development of more potent and selective inhibitors of NADPH oxidase, which could lead to the development of new therapies for inflammatory and cardiovascular diseases.
Conclusion
In conclusion, 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride, or 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective inhibitor of the enzyme NADPH oxidase, which is involved in the production of ROS in cells. 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride has been shown to have a wide range of biochemical and physiological effects, and has potential as a treatment for various diseases. Further research is needed to explore the full potential of 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride and its derivatives in scientific research and clinical applications.
Scientific Research Applications
4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride has been extensively used in scientific research as a tool to study the role of NADPH oxidase in various biological processes. It has been shown to inhibit the activity of NADPH oxidase in a dose-dependent manner, thereby reducing the production of ROS in cells. This property of 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride has been exploited to study the role of NADPH oxidase in inflammation, cardiovascular diseases, and cancer.
properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSBGZAZWXDCRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=C(C=CC=C2Cl)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride | |
CAS RN |
1289386-90-8 | |
Record name | Piperidine, 4-[(2,6-dichlorophenyl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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